6-fluoro-1-isopropyl-3,4-dihydronaphthalen-2(1H)-one
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Overview
Description
6-fluoro-1-isopropyl-3,4-dihydronaphthalen-2(1H)-one is an organic compound that belongs to the class of naphthalenones This compound features a fluorine atom, an isopropyl group, and a dihydronaphthalenone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-fluoro-1-isopropyl-3,4-dihydronaphthalen-2(1H)-one typically involves multi-step organic reactions. One common approach might include:
Starting Material: Begin with a naphthalene derivative.
Fluorination: Introduce the fluorine atom using a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Isopropylation: Attach the isopropyl group through Friedel-Crafts alkylation using isopropyl chloride and a Lewis acid catalyst like aluminum chloride.
Reduction: Reduce the naphthalene ring to a dihydronaphthalene using hydrogenation with a palladium catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems might be employed to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming ketones or carboxylic acids.
Reduction: Reduction can further saturate the ring or reduce functional groups.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst.
Substitution: Halogenating agents like bromine (Br2) or nucleophiles like sodium methoxide (NaOCH3).
Major Products
Oxidation: Formation of 6-fluoro-1-isopropyl-3,4-dihydronaphthalen-2(1H)-one derivatives with additional oxygen-containing functional groups.
Reduction: More saturated analogs of the original compound.
Substitution: Compounds with new substituents replacing hydrogen atoms on the naphthalene ring.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Studying its interactions with biological molecules.
Medicine: Investigating its potential as a pharmaceutical agent.
Industry: Use in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action for 6-fluoro-1-isopropyl-3,4-dihydronaphthalen-2(1H)-one would depend on its specific application. In medicinal chemistry, it might interact with enzymes or receptors, altering biological pathways. The fluorine atom could enhance binding affinity or metabolic stability.
Comparison with Similar Compounds
Similar Compounds
- 6-fluoro-1-methyl-3,4-dihydronaphthalen-2(1H)-one
- 6-chloro-1-isopropyl-3,4-dihydronaphthalen-2(1H)-one
- 1-isopropyl-3,4-dihydronaphthalen-2(1H)-one
Uniqueness
The presence of the fluorine atom in 6-fluoro-1-isopropyl-3,4-dihydronaphthalen-2(1H)-one can significantly influence its chemical properties, such as reactivity and stability, making it unique compared to its non-fluorinated analogs.
Properties
IUPAC Name |
6-fluoro-1-propan-2-yl-3,4-dihydro-1H-naphthalen-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FO/c1-8(2)13-11-5-4-10(14)7-9(11)3-6-12(13)15/h4-5,7-8,13H,3,6H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEGWMPOIXJTKLT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(=O)CCC2=C1C=CC(=C2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60452147 |
Source
|
Record name | 6-Fluoro-1-(propan-2-yl)-3,4-dihydronaphthalen-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60452147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104204-91-3 |
Source
|
Record name | 6-Fluoro-1-(propan-2-yl)-3,4-dihydronaphthalen-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60452147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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